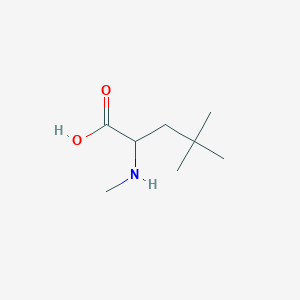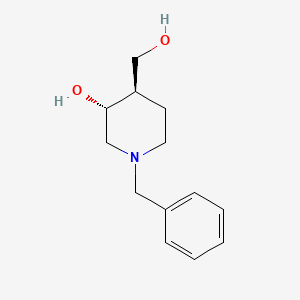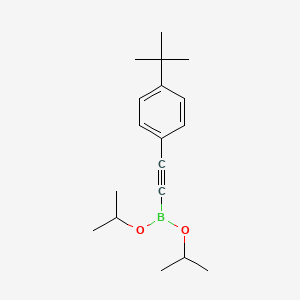![molecular formula C11H20N2O3 B3097375 6-Hydroxy-1,4-diaza-bicyclo[3.2.1]octane-4-carboxylicacidtert-butylester CAS No. 1310381-14-6](/img/structure/B3097375.png)
6-Hydroxy-1,4-diaza-bicyclo[3.2.1]octane-4-carboxylicacidtert-butylester
説明
“6-Hydroxy-1,4-diaza-bicyclo[3.2.1]octane-4-carboxylicacidtert-butylester” is a chemical compound with the molecular formula C11H20N2O3. It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids .
Synthesis Analysis
The synthesis of similar structures has been achieved through various methods. For instance, a regio and diastereoselective strategy has been developed for the synthesis of complex bicyclo [3.2.1]octane scaffolds from the reaction of readily accessible vinylogous carbonates with N-substituted hydroxylamine hydrochlorides via intramolecular 1,3-dipolar nitrone cycloaddition reaction .Molecular Structure Analysis
The molecular structure of “6-Hydroxy-1,4-diaza-bicyclo[3.2.1]octane-4-carboxylicacidtert-butylester” is characterized by a bicyclic structure. Bicyclo[3.2.1]octane is a bicyclic structure and has higher density (1.04 g/cm^3, by theoretical calculation) than its open-structured counterparts (octane, 0.70 g/cm^3). Its higher density may result in higher detonation properties .科学的研究の応用
Catalytic Applications
A study by Moosavi‐Zare et al. (2016) discusses the use of a silica-bonded 1,4-diaza-bicyclo[2.2.2]octane-sulfonic acid chloride catalyst for synthesizing spiropyran derivatives. This highlights the potential application of related diaza-bicyclo compounds in catalysis and synthesis processes (Moosavi‐Zare et al., 2016).
Synthesis of Bicyclic Molecules
Rutjes et al. (1993) describe the efficient synthesis of bicyclic molecules with a 1,7-diaza-6,6-dimethylbicyclo[2.2.1]heptane and 1,8-diaza-7,7-dimethylbicyclo[3.2.1]octane skeleton. This demonstrates the versatility of diaza-bicyclo compounds in creating complex molecular structures (Rutjes et al., 1993).
Synthesis of Highly Functionalized Bicyclic Compounds
A study by Ran et al. (2017) focuses on the cascade assembly of 1,2-diaza-1,3-dienes and α,β-unsaturated aldehydes. This method yields bicyclic l,8-diazabicyclo[3.3.0]octane skeletons, showcasing the role of diaza-bicyclo compounds in synthesizing functionalized bicyclic structures (Ran et al., 2017).
Basic Ionic Liquid Synthesis
Research by Goli-Jolodar et al. (2016) introduces 1,1′-(butane-1,4-diyl)bis(1,4-diazabicyclo[2.2.2]octan-1-ium) hydroxide as an effective basic ionic liquid. This compound is used for promoting the synthesis of spiro-4H-pyrans, indicating the role of diaza-bicyclo compounds in the development of basic ionic liquids (Goli-Jolodar et al., 2016).
Stereoselective Synthesis Techniques
In the work of Singh et al. (2008), cycloaddition of 6-hydroxy-2,6-dimethylcyclohexa-2,4-dienones leads to bicyclo[2.2.2]octanes. This research demonstrates the utility of diaza-bicyclo compounds in stereoselective synthesis, providing a pathway to functionalized bicyclo[2.2.2]octanes (Singh et al., 2008).
Computational Structural Analysis
Lianbuanga et al. (2018) conducted a computational assessment of different cyclooctene isomers, including diaza-bicyclo compounds. Their work underscores the importance of these compounds in computational chemistry, particularly in the analysis of structural properties (Lianbuanga et al., 2018).
作用機序
Target of Action
The primary target of 6-Hydroxy-1,4-diaza-bicyclo[32It’s worth noting that the 8-azabicyclo[321]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
Compounds with similar structures, such as dabco (1,4-diazabicyclo[222]octane), function as both a nucleophile and a base in a variety of processes for the synthesis of a wide array of molecules .
Biochemical Pathways
The 8-azabicyclo[321]octane scaffold, which is a part of this compound, is used in the synthesis of tropane alkaloids . These alkaloids are known to interact with various biochemical pathways.
Pharmacokinetics
It’s worth noting that dabco, a compound with a similar structure, is hygroscopic and has good solubility in many polar, as well as nonpolar solvents . These properties could potentially influence the bioavailability of 6-Hydroxy-1,4-diaza-bicyclo[3.2.1]octane-4-carboxylicacidtert-butylester.
Result of Action
Compounds with similar structures, such as dabco, have been used in numerous organic transformations due to their reactivity and selectivity .
Action Environment
It’s worth noting that dabco, a compound with a similar structure, is hygroscopic and must be stored under an inert gas atmosphere in a refrigerator due to its reactivity toward co2 and air moisture .
特性
IUPAC Name |
tert-butyl (5R,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-5-4-12-6-8(13)9(14)7-12/h8-9,14H,4-7H2,1-3H3/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYQSNFGKYZEGI-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2CC1C(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN2C[C@@H]1[C@@H](C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzyl N-[(2R)-2-hydroxypropyl]carbamate](/img/structure/B3097292.png)
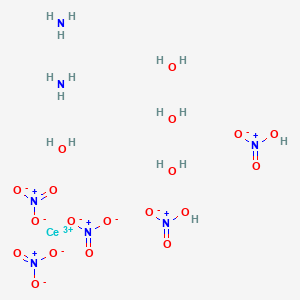
![Imidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B3097305.png)
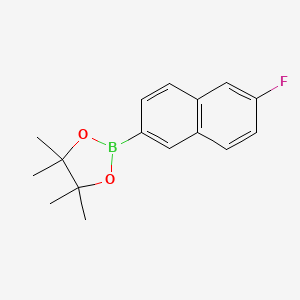
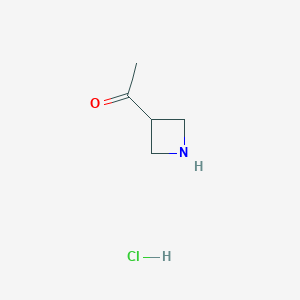
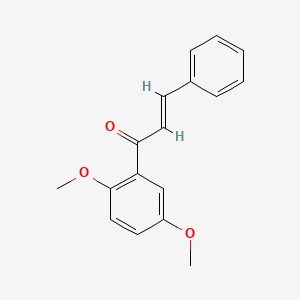
![Tert-butyl 2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate](/img/structure/B3097327.png)

![2-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B3097342.png)
![[(4-Methylphenyl)ethynyl]boronic acid, bis(isopropyl) ester](/img/structure/B3097346.png)
